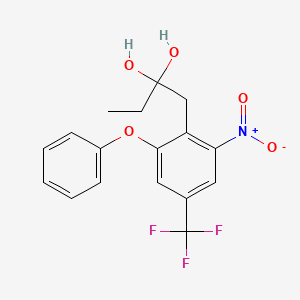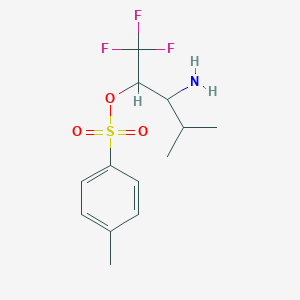
2-(2,2-Dihydroxybutyl)-3-phenoxy-5-(trifluoromethyl)nitrobenzene
説明
2-(2,2-Dihydroxybutyl)-3-phenoxy-5-(trifluoromethyl)nitrobenzene, also known as 2-DHBTFNB, is an organic compound that has been widely used in scientific research and laboratory experiments. It is a nitrobenzene derivative with a trifluoromethyl group attached to the five-position of the benzene ring. This compound has gained attention due to its potential applications in the fields of medicine, biochemistry, and pharmaceuticals.
科学的研究の応用
2-(2,2-Dihydroxybutyl)-3-phenoxy-5-(trifluoromethyl)nitrobenzene has been studied for its potential applications in the fields of medicine, biochemistry, and pharmaceuticals. In medicine, this compound has been used as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. It has also been studied for its potential anti-inflammatory and anti-cancer properties. In biochemistry, it has been used as a substrate for the synthesis of peptides and proteins, as well as a reagent in the synthesis of other organic compounds. In pharmaceuticals, it has been used as a drug delivery system, as well as a stabilizer for drug formulations.
作用機序
The mechanism of action of 2-(2,2-Dihydroxybutyl)-3-phenoxy-5-(trifluoromethyl)nitrobenzene is not fully understood. However, it is believed to act as an inhibitor of monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. It is believed that the compound binds to the active site of the enzyme, preventing it from catalyzing the oxidation of monoamines. This can lead to an increase in the levels of monoamines in the brain, which can have beneficial effects on mood and behavior.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to increase the levels of monoamines in the brain, which can have beneficial effects on mood and behavior. It has also been studied for its potential anti-inflammatory and anti-cancer properties. In addition, it has been studied for its potential use as a drug delivery system, as well as a stabilizer for drug formulations.
実験室実験の利点と制限
2-(2,2-Dihydroxybutyl)-3-phenoxy-5-(trifluoromethyl)nitrobenzene has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its properties can be easily manipulated through the use of different reaction conditions and reagents. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. However, it does have some limitations. It is not soluble in water, and so must be dissolved in an organic solvent for use in experiments. Additionally, it is not as widely studied as other compounds, so its effects and applications are not yet fully understood.
将来の方向性
2-(2,2-Dihydroxybutyl)-3-phenoxy-5-(trifluoromethyl)nitrobenzene has potential applications in the fields of medicine, biochemistry, and pharmaceuticals. In the future, it could be used as an inhibitor of monoamine oxidase (MAO) to increase the levels of monoamines in the brain, which could have beneficial effects on mood and behavior. Additionally, it could be studied for its potential anti-inflammatory and anti-cancer properties. It could also be used as a drug delivery system, as well as a stabilizer for drug formulations. Finally, it could be further studied to gain a better understanding of its effects and applications.
合成法
2-(2,2-Dihydroxybutyl)-3-phenoxy-5-(trifluoromethyl)nitrobenzene can be synthesized through a multi-step process that involves the reaction of 2,2-dihydroxybutyl bromide with 3-phenoxybenzaldehyde in the presence of a base, followed by the addition of trifluoromethyl nitrobenzene. The reaction proceeds through a series of steps, which includes the formation of an aryl bromide intermediate, followed by the addition of trifluoromethyl nitrobenzene. The final product is then purified by recrystallization.
特性
IUPAC Name |
1-[2-nitro-6-phenoxy-4-(trifluoromethyl)phenyl]butane-2,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO5/c1-2-16(22,23)10-13-14(21(24)25)8-11(17(18,19)20)9-15(13)26-12-6-4-3-5-7-12/h3-9,22-23H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKUMZBOMVKFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C=C(C=C1OC2=CC=CC=C2)C(F)(F)F)[N+](=O)[O-])(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301171843 | |
| Record name | 2,2-Butanediol, 1-[2-nitro-6-phenoxy-4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301171843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1858250-14-2 | |
| Record name | 2,2-Butanediol, 1-[2-nitro-6-phenoxy-4-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858250-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Butanediol, 1-[2-nitro-6-phenoxy-4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301171843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)





